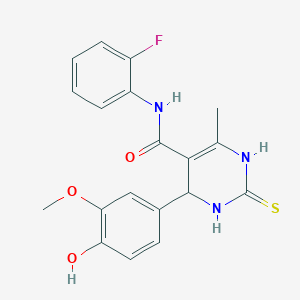

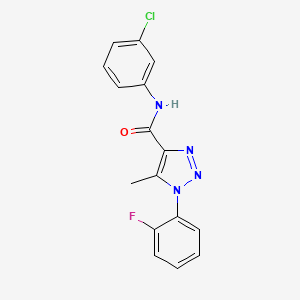

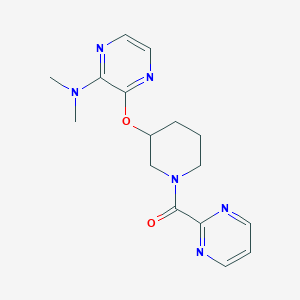

![molecular formula C20H17N5O2S2 B2871786 3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide CAS No. 1028025-97-9](/img/structure/B2871786.png)

3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide” is a complex organic molecule . It contains several functional groups, including a cyanomethyl sulfanyl group, an imidazoquinazolinone group, and a thiophenylmethyl group .

Synthesis Analysis

The synthesis of similar compounds often involves the cyanoacetylation of amines . This process uses various substituted aryl or heteryl amines with alkyl cyanoacetates, under different reaction conditions, to yield cyanoacetamide derivatives . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Chemical Reactions Analysis

The compound may undergo a variety of chemical reactions due to the presence of several reactive groups . For instance, the cyanomethyl group could potentially react with nucleophiles, and the imidazoquinazolinone group could participate in various ring-opening or ring-closing reactions .Applications De Recherche Scientifique

Heterocyclic Synthesis Precursor

This compound serves as a versatile precursor in the synthesis of various organic heterocycles. The cyano and carbonyl functional groups are suitably positioned to react with bidentate reagents, forming a diverse array of heterocyclic compounds. The active hydrogen on C-2 is particularly reactive, participating in condensation and substitution reactions to create novel heterocyclic moieties .

Biological Activity Exploration

Derivatives of cyanoacetamide, which share structural similarities with the compound , have been extensively studied for their biological activities. This compound could potentially be used to develop chemotherapeutic agents, given its structural framework conducive to bioactivity .

Cyanoacetylation of Amines

The compound can be involved in the cyanoacetylation of amines, a process that has seen recent advances and is pivotal in forming biologically active compounds. This application is significant in medicinal chemistry for creating new drugs .

Fragmentation Studies in Mass Spectrometry

The related sulfanyl-cyanomethyl group in the compound is of interest in mass spectrometry studies. It can be used to investigate fragmentation patterns under electron impact, which is essential for understanding the stability and decomposition of novel heterocycles .

Antimicrobial Agent Synthesis

Compounds with a similar sulfanyl group have been synthesized for their antimicrobial properties. This compound could be explored for synthesizing new antimicrobial agents, especially in the context of increasing antibiotic resistance .

Orientations Futures

The future directions for this compound could involve further exploration of its reactivity and potential applications in the synthesis of heterocyclic compounds . Additionally, its biological activity could be investigated, given that many derivatives of cyanoacetamide have shown diverse biological activities .

Propriétés

IUPAC Name |

3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2S2/c21-9-11-29-20-24-15-6-2-1-5-14(15)18-23-16(19(27)25(18)20)7-8-17(26)22-12-13-4-3-10-28-13/h1-6,10,16H,7-8,11-12H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGVFAHNSNFLDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC#N)CCC(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

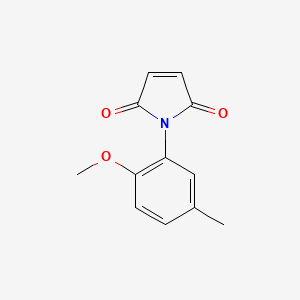

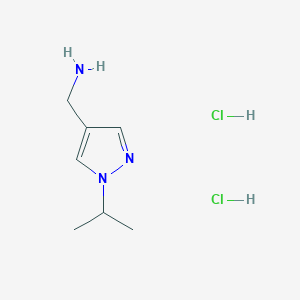

![2-(2-fluorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2871709.png)

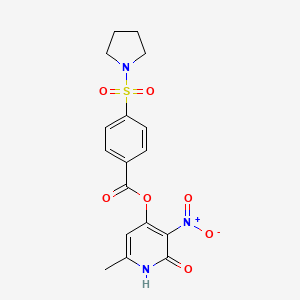

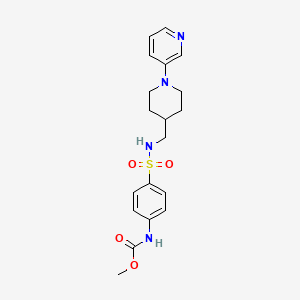

![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2871713.png)

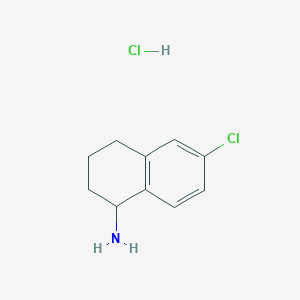

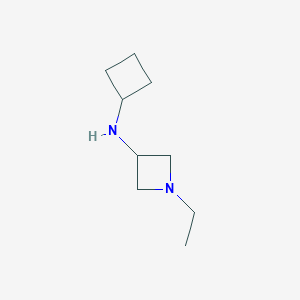

![4-[butyl(ethyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2871725.png)

![N-(2-ethoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2871726.png)